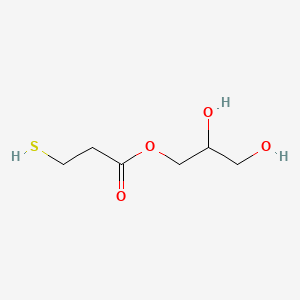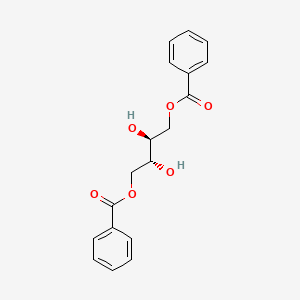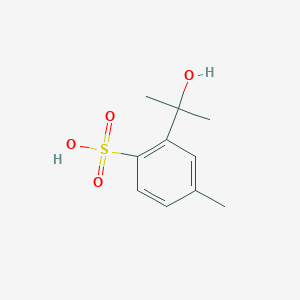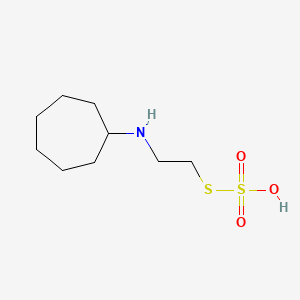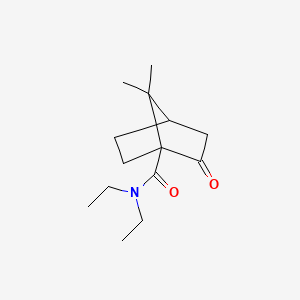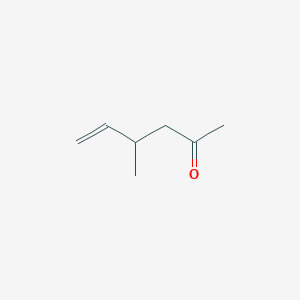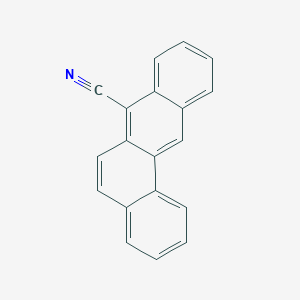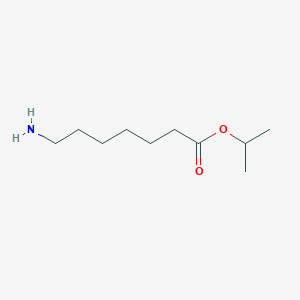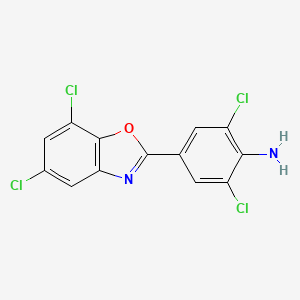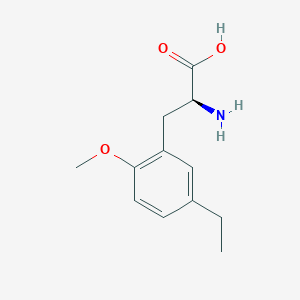
Phenylalanine, 5-ethyl-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine,5-ethyl-2-methoxy-(9ci) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl group and a methoxy group attached to the phenyl ring, which distinguishes it from the naturally occurring phenylalanine. The molecular formula of Phenylalanine,5-ethyl-2-methoxy-(9ci) is C12H17NO3, and it has a molecular weight of 223.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine,5-ethyl-2-methoxy-(9ci) typically involves the introduction of the ethyl and methoxy groups to the phenyl ring of phenylalanine. One common method is the alkylation of phenylalanine using ethyl bromide in the presence of a base, followed by methylation using methanol and a suitable catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of Phenylalanine,5-ethyl-2-methoxy-(9ci) may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of phenylalanine and other reagents.
Reaction: Controlled addition of ethyl bromide and methanol under optimized conditions.
Purification: Crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Phenylalanine,5-ethyl-2-methoxy-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives, nucleophilic substitution products
科学研究应用
Phenylalanine,5-ethyl-2-methoxy-(9ci) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenylalanine,5-ethyl-2-methoxy-(9ci) involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in metabolic pathways, influencing biochemical processes.
相似化合物的比较
Phenylalanine,5-ethyl-2-methoxy-(9ci) can be compared with other phenylalanine derivatives, such as:
Phenylalanine: The parent compound, lacking the ethyl and methoxy groups.
Tyrosine: A hydroxylated derivative of phenylalanine.
Methoxyphenylalanine: A derivative with only a methoxy group attached.
The uniqueness of Phenylalanine,5-ethyl-2-methoxy-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(5-ethyl-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-8-4-5-11(16-2)9(6-8)7-10(13)12(14)15/h4-6,10H,3,7,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
BLBLIRKDNQKZAH-JTQLQIEISA-N |
手性 SMILES |
CCC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)N |
规范 SMILES |
CCC1=CC(=C(C=C1)OC)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
